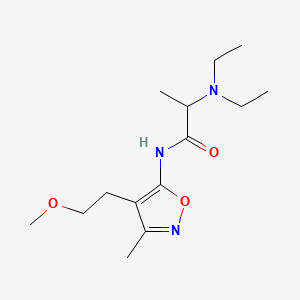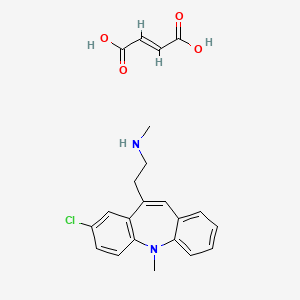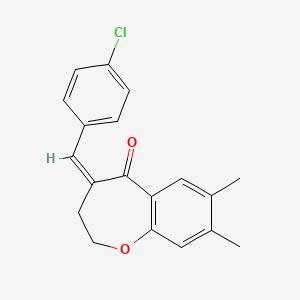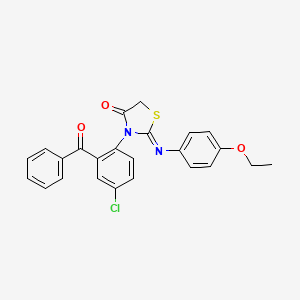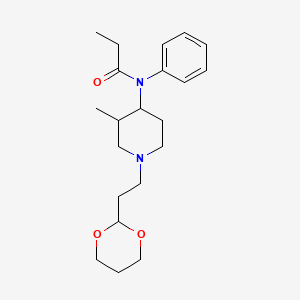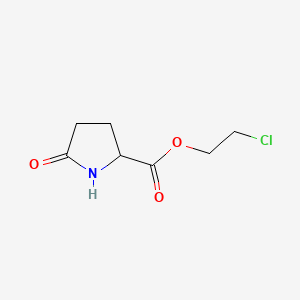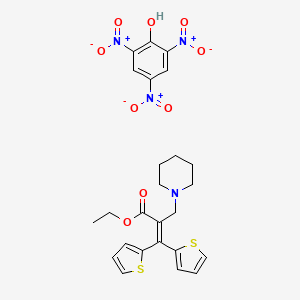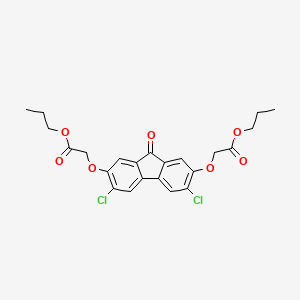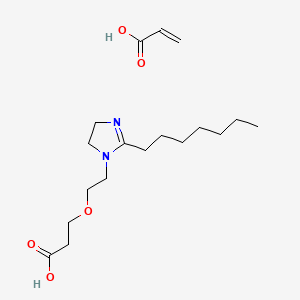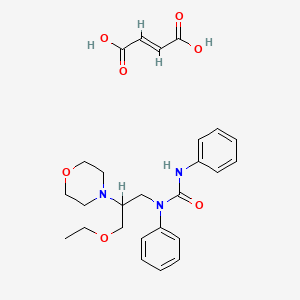
N-(3-Ethoxy-2-(4-morpholinyl)propyl)-N,N'-diphenylurea (E)-2-butenedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Ethoxy-2-(4-morpholinyl)propyl)-N,N’-diphenylurea (E)-2-butenedioate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a morpholine ring, ethoxy group, and diphenylurea moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Ethoxy-2-(4-morpholinyl)propyl)-N,N’-diphenylurea (E)-2-butenedioate typically involves multiple steps:
Formation of the Intermediate: The initial step involves the reaction of 3-ethoxypropylamine with morpholine under controlled conditions to form the intermediate compound.
Coupling Reaction: The intermediate is then reacted with diphenylurea in the presence of a suitable catalyst to form the desired product.
Esterification: The final step involves the esterification of the product with (E)-2-butenedioic acid to yield N-(3-Ethoxy-2-(4-morpholinyl)propyl)-N,N’-diphenylurea (E)-2-butenedioate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Ethoxy-2-(4-morpholinyl)propyl)-N,N’-diphenylurea (E)-2-butenedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group or morpholine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles such as halides or amines; reactions may require catalysts or specific pH conditions.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Applications De Recherche Scientifique
N-(3-Ethoxy-2-(4-morpholinyl)propyl)-N,N’-diphenylurea (E)-2-butenedioate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of N-(3-Ethoxy-2-(4-morpholinyl)propyl)-N,N’-diphenylurea (E)-2-butenedioate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[2-(allyloxy)-3-ethoxybenzyl]-N-[3-(4-morpholinyl)propyl]amine
- N-[2-(allyloxy)-3-ethoxybenzyl]-N-[3-(4-morpholinyl)propyl]amine
Uniqueness
N-(3-Ethoxy-2-(4-morpholinyl)propyl)-N,N’-diphenylurea (E)-2-butenedioate stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
86398-77-8 |
|---|---|
Formule moléculaire |
C26H33N3O7 |
Poids moléculaire |
499.6 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;1-(3-ethoxy-2-morpholin-4-ylpropyl)-1,3-diphenylurea |
InChI |
InChI=1S/C22H29N3O3.C4H4O4/c1-2-27-18-21(24-13-15-28-16-14-24)17-25(20-11-7-4-8-12-20)22(26)23-19-9-5-3-6-10-19;5-3(6)1-2-4(7)8/h3-12,21H,2,13-18H2,1H3,(H,23,26);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clé InChI |
QOPCZQLZWUCETM-WLHGVMLRSA-N |
SMILES isomérique |
CCOCC(CN(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2)N3CCOCC3.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
CCOCC(CN(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2)N3CCOCC3.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


